
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole is a heterocyclic compound that features both an oxazole and an isoxazole ring. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole involves its interaction with specific molecular targets. For instance, as an antihistamine, it may bind to histamine receptors, blocking their activity and alleviating allergic symptoms . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound shares the oxazole ring but differs in its substitution pattern.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenol: This compound also features the oxazole ring but has different functional groups.
Uniqueness
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)isoxazole is unique due to the presence of both oxazole and isoxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4,4-dimethyl-2-(1,2-oxazol-4-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)5-11-7(10-8)6-3-9-12-4-6/h3-4H,5H2,1-2H3 |
InChI Key |
SWUAHLDSKXDQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CON=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


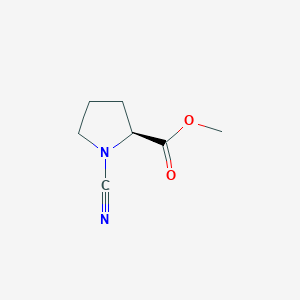





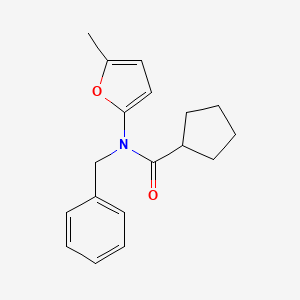
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
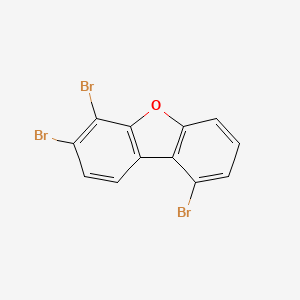
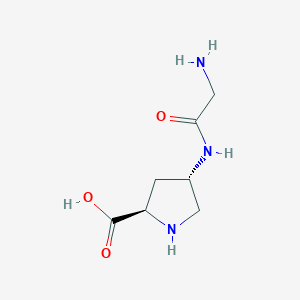
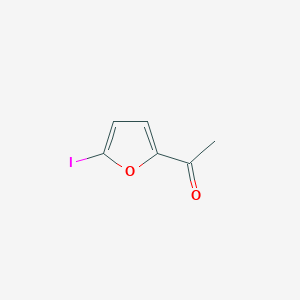
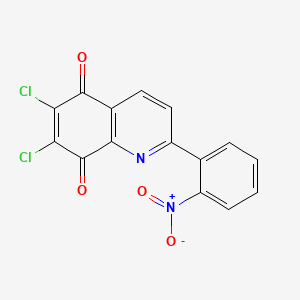
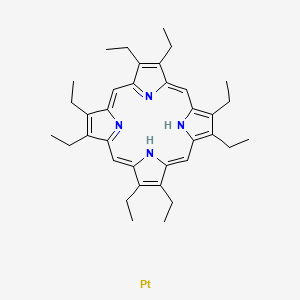
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
